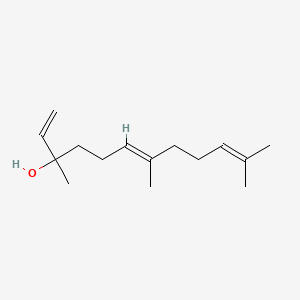
Nerolidol
概要
説明
Nerolidol, also known as peruviol and penetrol, is a naturally occurring sesquiterpene alcohol . It is a colorless liquid found in the essential oils of many types of plants and flowers . It is synthesized as an intermediate in the production of (3E)-4,8-dimethy-1,3,7-nonatriene (DMNT), a herbivore-induced volatile that protects plants from herbivore damage .
Synthesis Analysis
Nerolidol is produced commercially from geranylacetone by the addition of vinyl Grignard reagent . It is used as a source of farnesol, vitamin E, and vitamin K1 . A three-step synthesis of enantiomerically pure ® and (S)-trans nerolidol from commercially available E,E-fanesol is also described .
Molecular Structure Analysis
Nerolidol exists in two geometric isomers, a trans and a cis form . The molecular interactions between the chitosan, alginate, and nerolidol molecules were confirmed using the Fourier transform infrared spectroscopy .
Chemical Reactions Analysis
Nerolidol is synthesized as an intermediate in the production of (3E)-4,8-dimethy-1,3,7-nonatriene (DMNT), a herbivore-induced volatile that protects plants from herbivore damage .
Physical And Chemical Properties Analysis
Nerolidol is a colorless liquid . It has a floral odor and is found in various plants . It is used widely in cosmetics (e.g., shampoos and perfumes) and in non-cosmetic products (e.g., detergents and cleansers) .
科学的研究の応用
Pharmacological and Biological Activities
Nerolidol is a sesquiterpene alcohol with multi-faceted pharmacological and biological activities . It has been widely used in cosmetics and non-cosmetic products, and the U.S. Food and Drug Administration (FDA) has permitted its use as a food flavoring agent . Researchers have been attracted to explore more medicinal properties of nerolidol that may exert beneficial effects on human health .
Insect Growth and Development
Nerolidol exhibits structural similarities to insect juvenile hormones (JHs). It has been found to impact insect growth and development . Nerolidol can function as an analog of JH by modulating the expression of the enzyme genes responsible for degrading JH, resulting in JH disorders and ultimately disrupting the development of insect larvae .
Anticholinesterasic Activity
Nerolidol has demonstrated anticholinesterasic activity . This means it can inhibit the activity of cholinesterase, an enzyme that plays a key role in nerve function. This property could make nerolidol a potential candidate for the development of drugs for conditions like Alzheimer’s disease, where cholinesterase inhibitors are commonly used.
Antioxidant Activity
Nerolidol has also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antinociceptive Activity
Nerolidol has antinociceptive properties , which means it can reduce the sensation of pain. This could make it a potential candidate for the development of new analgesic drugs.
Anti-Inflammatory Activity
Nerolidol has demonstrated anti-inflammatory activity . Inflammation is a natural response of the body to injury or illness, but chronic inflammation can lead to various health problems. Substances with anti-inflammatory properties can help to reduce this inflammation.
Anxiolytic Activity
Nerolidol has shown anxiolytic activities , meaning it can help to reduce anxiety. This could make it a potential candidate for the development of new anxiolytic drugs.
Potential in Treating Neurodegenerative Diseases
Given its various pharmacological activities, nerolidol is considered a promising target for new drugs and treatment of neurodegenerative diseases . Neurodegenerative diseases are disorders characterized by progressive nerve cell loss, such as Alzheimer’s and Parkinson’s disease.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTLCLSUCSAZDY-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040783 | |
| Record name | trans-Nerolidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |
| Record name | Nerolidol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |
| Record name | Nerolidol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.872-0.879 | |
| Record name | Nerolidol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
trans-Nerolidol | |
CAS RN |
40716-66-3, 7212-44-4, 142-50-7 | |
| Record name | trans-Nerolidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nerolidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nerolidol trans-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040716663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Nerolidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nerolidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEROLIDOL, (6E)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5V0N8P2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q & A
A: Nerolidol exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin 1 beta (IL-1β). [] Studies suggest this is achieved by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a key regulator of inflammation. []
A: Nerolidol demonstrates antinociceptive activity, reducing pain sensation in models like the acetic acid-induced writhing test and the formalin test. [] This effect is likely mediated through the GABAergic system, rather than opioid or ATP-sensitive K+ channels. []
A: Research suggests potential neuroprotective effects of nerolidol against Alzheimer's disease. In rat models, nerolidol reduced amyloid-beta (Aβ) plaque formation, a hallmark of the disease. [] It also increased the expression of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein 1 (CREB-1), proteins crucial for neuronal survival and function. []
A: Nerolidol activates calcium influx in human neutrophils, triggering an initial activation. [] Interestingly, this pre-activation then inhibits the neutrophils' response to subsequent stimulation by inflammatory signals, like those from the formyl peptide receptors (FPR1 and FPR2). [] This suggests a potential role in dampening excessive inflammatory responses.
ANone: Nerolidol has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.
A: Yes, nerolidol exists as two geometric isomers: trans-nerolidol and cis-nerolidol. These isomers may exhibit different biological activities. [, , , ]
A: Nerolidol is prone to degradation when exposed to light and air. [, ] Encapsulation techniques, such as liposomes and cyclodextrins, have shown promise in enhancing nerolidol's stability, solubility, and bioavailability. [, ]
A: Nerolidol is biosynthesized from farnesyl diphosphate (FDP) by the enzyme nerolidol synthase (NES). [, , , , , ] Various NES enzymes have been identified from plants, bacteria, and fungi, each with different catalytic properties. [, , , , , ]
A: Yes, engineered microorganisms like Escherichia coli and Yarrowia lipolytica have successfully produced high yields of nerolidol from sugars and glycerol. [, ] Optimizing metabolic pathways and culture conditions can significantly enhance nerolidol productivity in these microbial factories. [, ]
A: Computational techniques like molecular docking and homology modeling have been employed to understand nerolidol's interactions with its targets and to engineer enzymes with improved catalytic activity. [] QSAR models, correlating nerolidol's structure with its biological activity, can guide the development of more potent and selective derivatives. []
A: Modifying nerolidol's structure can significantly impact its activity, potency, and selectivity. [, , , ] For instance, introducing specific functional groups can enhance its interaction with target proteins or improve its pharmacokinetic properties.
A: What are the challenges associated with formulating nerolidol?
A: As nerolidol is used in various applications, including food, cosmetics, and pharmaceuticals, its use is regulated by different agencies like the U.S. Food and Drug Administration (FDA). []
A: While nerolidol's exact metabolic fate is not fully elucidated, studies suggest it can be absorbed through various routes, including oral and transdermal administration. [, , , , ] Its metabolism likely involves oxidation and conjugation reactions, but further research is needed to fully characterize its PK/PD profile.
ANone: Preclinical studies using cell-based assays and animal models have provided evidence for nerolidol's potential in treating various conditions:
- Cancer: Nerolidol demonstrated anti-tumor activity against bladder carcinoma cells by inducing DNA damage, ER stress, and ultimately cell death. [] It also inhibited the growth of osteosarcoma cells by modulating the PI3K/AKT pathway and inducing cell cycle arrest. []
- Acute Kidney Injury: Nerolidol protected against LPS-induced kidney injury in rats, likely by inhibiting the TLR4/NF-κB pathway and reducing inflammation. []
- Diabetic Embryopathy: Nerolidol attenuated diabetic embryopathy in a rat model by reducing oxidative stress in both the mother and the fetus. []
- Endometriosis: In a rat model of endometriosis, nerolidol reduced lesion size and improved histological parameters, possibly due to its antioxidant and anti-inflammatory properties. []
- Liver Injury: Nerolidol protected against cyclophosphamide-induced liver damage in mice, showing antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic effects. []
ANone: Currently, there is limited information available on the development of resistance to nerolidol.
A: Yes, drug delivery systems like liposomes and nanoparticles can encapsulate nerolidol, improving its solubility, stability, and targeted delivery to specific tissues, thereby enhancing its therapeutic efficacy and minimizing potential side effects. [, , ]
ANone: Common analytical techniques for nerolidol analysis include:
- Gas chromatography-mass spectrometry (GC-MS): This method is widely employed to identify and quantify nerolidol in various matrices, including plant extracts, essential oils, and biological samples. [, , , , , ]
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, is used to separate and quantify nerolidol, particularly in complex mixtures. []
- Headspace-solid phase microextraction (HS-SPME): This technique is suitable for analyzing volatile compounds like nerolidol in a headspace above a sample matrix, minimizing sample preparation steps. []
A: Nerolidol's low water solubility can be improved by using solubilizing agents, such as cyclodextrins, or by formulating it into nano-sized drug delivery systems. [, , ]
A: Validation of analytical methods, including those used for nerolidol, typically involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. []
ANone: Quality control measures for nerolidol would involve establishing specifications for its purity, identity, and content, as well as implementing appropriate testing methods and standards during its production, storage, and distribution.
A: Alternatives to nerolidol would depend on the specific application. Other sesquiterpenoids or synthetic fragrance compounds may serve as substitutes in certain instances. [, ]
A: Research on nerolidol is ongoing, with contributions from various disciplines, including chemistry, pharmacology, and agricultural sciences. [, , , , , , , , , , , ] Advanced analytical techniques, molecular modeling tools, and genetically engineered organisms are facilitating the exploration of nerolidol's therapeutic potential and its sustainable production. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)
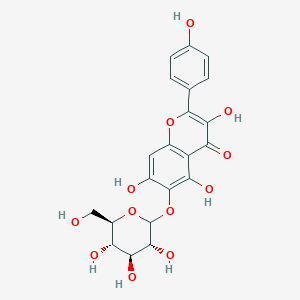
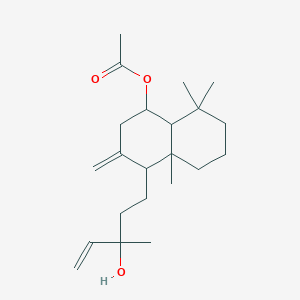
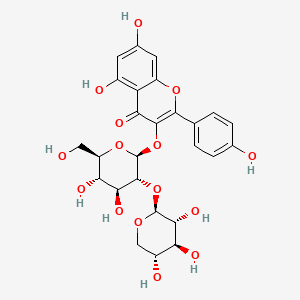
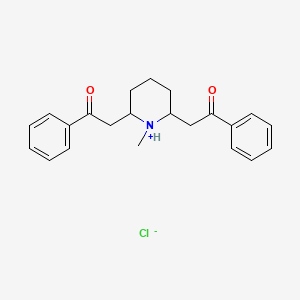
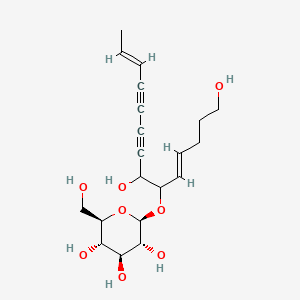
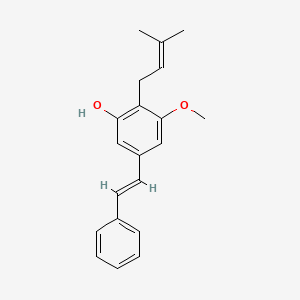
![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)